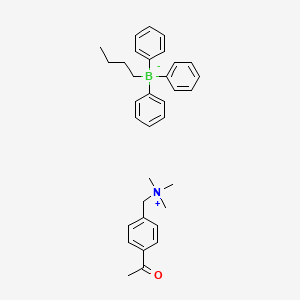
N-(4-Acetylbenzyl)-N,N,N-trimethyl ammonium butyltriphenyl borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Acetylbenzyl)-N,N,N-trimethyl ammonium butyltriphenyl borate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ammonium group, a benzyl group with an acetyl substituent, and a borate group with triphenyl and butyl substituents. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetylbenzyl)-N,N,N-trimethyl ammonium butyltriphenyl borate typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzyl Ammonium Intermediate: The reaction begins with the alkylation of 4-acetylbenzyl chloride with trimethylamine to form N-(4-acetylbenzyl)-N,N,N-trimethyl ammonium chloride.
Borate Formation: The intermediate is then reacted with butyltriphenyl borate under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetylbenzyl)-N,N,N-trimethyl ammonium butyltriphenyl borate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-(4-Acetylbenzyl)-N,N,N-trimethyl ammonium butyltriphenyl borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(4-Acetylbenzyl)-N,N,N-trimethyl ammonium butyltriphenyl borate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ammonium group can facilitate binding to negatively charged sites on proteins, while the borate group can participate in coordination chemistry with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Acetylbenzyl)-N,N,N-trimethyl ammonium chloride
- Butyltriphenyl borate
- N-Benzyl-N,N,N-trimethyl ammonium borate
Uniqueness
N-(4-Acetylbenzyl)-N,N,N-trimethyl ammonium butyltriphenyl borate is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of both ammonium and borate groups allows for versatile reactivity and interactions with a wide range of molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C34H42BNO |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
(4-acetylphenyl)methyl-trimethylazanium;butyl(triphenyl)boranuide |
InChI |
InChI=1S/C22H24B.C12H18NO/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-10(14)12-7-5-11(6-8-12)9-13(2,3)4/h4-18H,2-3,19H2,1H3;5-8H,9H2,1-4H3/q-1;+1 |
InChI Key |
INICCKJZQZMJML-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC(=O)C1=CC=C(C=C1)C[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















